1-cyclobutyl-1H-pyrazol-4-ol
Description
Historical Context and Evolution of Pyrazole (B372694) Chemistry in Academic Disciplines
The history of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first gave the class of compounds its name. wikipedia.org Knorr's work included the synthesis of a pyrazolone (B3327878) derivative from the condensation of acetoacetic ester and phenylhydrazine (B124118) in the same year. globalresearchonline.net A few years later, in 1889, the parent pyrazole compound was first synthesized by Buchner. globalresearchonline.net
Initially, pyrazoles were primarily of synthetic origin, as the nitrogen-nitrogen single bond was considered difficult for living organisms to produce, making them rare in nature. mdpi.com This changed in 1959 with the isolation of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds. wikipedia.org
Throughout the 20th and into the 21st century, pyrazole derivatives have become recognized for their wide range of biological and pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and antifungal properties. globalresearchonline.net This has led to their extensive study in medicinal chemistry and their incorporation into numerous commercial products, from agrochemicals like fungicides to blockbuster drugs such as Celecoxib (Celebrex) and the anabolic steroid Stanozolol. wikipedia.orgglobalresearchonline.net The enduring relevance of pyrazoles is due to their versatile chemical reactivity and the diverse biological responses they can elicit. globalresearchonline.net
Structural Significance of Pyrazol-4-ol Derivatives as Privileged Scaffolds in Chemical Synthesis
The concept of a "privileged scaffold" was introduced in the late 1980s to describe molecular frameworks that can serve as ligands for multiple, diverse biological receptors. nih.govresearchgate.net These core structures are particularly valuable in drug discovery because they provide a proven starting point for developing new therapeutic agents. rsc.org The pyrazole ring is considered one such privileged scaffold due to its prevalence in bioactive compounds and its ability to be readily functionalized. globalresearchonline.netsphinxsai.com
Pyrazol-4-ol derivatives, which feature a hydroxyl group at the 4-position of the pyrazole ring, are a noteworthy subclass. The hydroxyl group is a key functional handle; it can be oxidized to a carboxylic acid or substituted with other groups, and it influences the molecule's electronic properties and hydrogen bonding capabilities. This versatility makes the pyrazol-4-ol scaffold a highly adaptable building block for creating large libraries of compounds for screening. rsc.org The ability to generate diverse molecular architectures from a single, reliable core is a central tenet of modern medicinal chemistry, and the pyrazol-4-ol structure is an exemplary scaffold for this purpose. rsc.orgnih.gov
Rationale for Focused Academic Inquiry into 1-cyclobutyl-1H-pyrazol-4-ol
The specific academic interest in this compound stems from the strategic combination of two key structural motifs: the proven pyrazol-4-ol privileged scaffold and the cyclobutyl group. The rationale for investigating this particular molecule can be broken down as follows:
Scaffold Properties : The pyrazol-4-ol core provides a foundational structure known for its potential biological activity and synthetic tractability. nih.gov
Modulation by N1-Substitution : The substituent at the N1 position of the pyrazole ring is crucial for tuning the molecule's physicochemical and pharmacological properties.
Influence of the Cyclobutyl Group : The introduction of a cyclobutyl ring at the N1 position imparts specific characteristics. This non-planar, saturated ring introduces a three-dimensional element that can influence how the molecule fits into a biological target's binding site. It can also affect properties like solubility and metabolic stability compared to simple alkyl or aryl substituents.
Therefore, the focused inquiry into this compound is driven by the desire to explore how the unique steric and electronic properties of the cyclobutyl group modify the established biological potential of the pyrazol-4-ol scaffold. This exploration aims to generate novel compounds with potentially enhanced or new therapeutic activities.
Current Research Landscape and Underexplored Facets of this compound Chemistry
The current research landscape for this compound indicates that it is primarily valued as a synthetic intermediate. Its availability from chemical suppliers suggests its use in the construction of more complex molecules. sigmaaldrich.comsigmaaldrich.com The existence of various related derivatives, such as those listed in the table below, further supports its role as a versatile building block in synthetic chemistry programs. These derivatives represent key starting points for a range of chemical transformations.
Despite its availability and use as a synthetic tool, there is a notable lack of published research focusing on the specific biological activities of this compound itself. While the broader class of pyrazol-4-ols is known for various pharmacological effects, the specific contributions of the N1-cyclobutyl substituent remain an underexplored facet of its chemistry. Future research could focus on systematic biological screening of this compound and its simple derivatives to fully elucidate the therapeutic potential of this specific chemical entity.
Compound Data Tables
Table 1: Physicochemical Properties of this compound and Related Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1261026-69-8 | C₇H₁₀N₂O | 138.17 |
| 1-cyclobutyl-1H-pyrazole-4-carbaldehyde | 1545675-69-1 | C₈H₁₀N₂O | 150.18 |
| 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one | 1557884-85-1 | C₉H₁₂N₂O | 164.21 |
| 1-cyclobutyl-1H-pyrazole-4-boronic acid pinacol (B44631) ester | 1002309-48-9 | C₁₃H₂₁BN₂O₂ | 248.13 |
| 1-cyclobutyl-3-phenyl-1H-pyrazol-5-amine | 1349718-76-8 | C₁₃H₁₅N₃ | 213.28 |
Data sourced from publicly available chemical supplier databases. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.combiosynth.comchemscene.com
Structure
3D Structure
Properties
IUPAC Name |
1-cyclobutylpyrazol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-7-4-8-9(5-7)6-2-1-3-6/h4-6,10H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJWZLNLGGIUPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for the 1 Cyclobutyl 1h Pyrazol 4 Ol Core and Substituted Analogs
Strategies for the Construction of the 1-cyclobutyl-1H-pyrazol-4-ol Heterocyclic System
The formation of the this compound system is primarily accomplished through reactions that build the pyrazole (B372694) ring from acyclic precursors. These methods offer a high degree of flexibility in introducing substituents onto the heterocyclic core.
Cyclocondensation Reactions for Pyrazole Ring Formation
Cyclocondensation reactions represent the most fundamental and widely utilized approach for pyrazole synthesis. These reactions involve the condensation of a 1,3-dielectrophilic component with a hydrazine (B178648) derivative, in this case, cyclobutylhydrazine (B1320886), to form the five-membered ring.
The Knorr pyrazole synthesis, a classic and robust method, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. nih.govmdpi.commdpi.com To obtain the this compound scaffold, a suitable 1,3-dicarbonyl equivalent that can provide the C4-hydroxyl group is required. A common choice is a β-ketoester, which upon cyclization with cyclobutylhydrazine, typically yields a pyrazolone (B3327878) intermediate. This pyrazolone exists in tautomeric equilibrium with the desired 4-hydroxypyrazole.
The reaction proceeds by initial formation of a hydrazone with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. The choice of the β-ketoester is crucial for the final substitution pattern. For instance, the use of ethyl 2-formyl-3-oxobutanoate would be a logical starting point.
Table 1: Examples of Pyrazole Synthesis via Cyclocondensation of β-Dicarbonyl Compounds with Hydrazines This table presents generalized examples of the Knorr synthesis, illustrating the types of precursors that could be adapted for the synthesis of the target compound.
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product | Reference |
| Ethyl acetoacetate (B1235776) | Phenylhydrazine (B124118) | 1-Phenyl-3-methyl-5-pyrazolone | nih.gov |
| Acetylacetone | Phenylhydrazine | 1-Phenyl-3,5-dimethylpyrazole | umich.edu |
| Diethyl malonate | Hydrazine | Pyrazolidine-3,5-dione | researchgate.net |
An alternative cyclocondensation strategy employs α,β-unsaturated carbonyl compounds as the three-carbon component. The reaction with cyclobutylhydrazine can proceed via a Michael addition followed by intramolecular cyclization and subsequent oxidation or elimination to afford the aromatic pyrazole ring. A key challenge in this approach is controlling the regioselectivity of the initial addition of the unsymmetrical cyclobutylhydrazine to the unsaturated system.
The regiochemical outcome is influenced by the nature of the substituents on the α,β-unsaturated carbonyl compound and the reaction conditions. For instance, α,β-unsaturated esters or ketones can be employed. The reaction of an α,β-unsaturated ester with a hydrazine derivative can lead to the formation of pyrazolines, which can then be oxidized to the corresponding pyrazoles. mdpi.com
This methodology involves the pre-formation of a hydrazone from an α,β-unsaturated carbonyl compound and cyclobutylhydrazine. The resulting conjugated hydrazone can then undergo an intramolecular cyclization promoted by a Brønsted acid. nih.govrsc.org The acid catalyzes the cyclization by protonating the imine nitrogen, which enhances the electrophilicity of the conjugated system, facilitating the ring-closing step. beilstein-journals.orgcsic.es This approach can offer a high degree of control over the reaction pathway and can be particularly useful for substrates where the direct cyclocondensation is sluggish or yields undesired side products. The initial product of this cyclization is often a pyrazoline, which would require a subsequent oxidation step to yield the aromatic this compound. nih.gov
Studies have shown that various Brønsted acids can be effective for promoting such cyclizations, with the choice of acid and solvent influencing the reaction rate and yield. nih.govrsc.org Computational studies on related systems suggest a concerted, though asynchronous, bond formation process in these cycloadditions. beilstein-journals.orgcsic.esbeilstein-journals.org
Transition-Metal Catalysis in N-Cyclobutylation and C4-Oxygenation
In contrast to building the pyrazole ring from acyclic precursors, transition-metal catalysis offers powerful methods for the functionalization of a pre-formed pyrazole ring. This approach is advantageous when the parent pyrazole is readily available and allows for the late-stage introduction of the cyclobutyl and hydroxyl groups.
The formation of the N1-cyclobutyl bond can be achieved through a palladium-catalyzed cross-coupling reaction, most notably the Buchwald-Hartwig amination. wikipedia.orgacsgcipr.org This reaction involves the coupling of a pyrazole (or its corresponding salt) with a cyclobutyl halide (e.g., cyclobutyl bromide) or a cyclobutyl triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.govresearchgate.net
The choice of ligand is critical for the efficiency of the N-alkylation, with bulky, electron-rich phosphine ligands generally providing the best results. nih.gov This method is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for the synthesis of N-substituted pyrazoles. While direct N-cyclobutylation of pyrazoles is not extensively documented, the principles of the Buchwald-Hartwig amination are broadly applicable to N-alkylation reactions. wikipedia.org
Following the successful N-cyclobutylation of a suitable pyrazole precursor, such as 4-bromo-1H-pyrazole, the C4-hydroxyl group could be introduced. One potential route is a palladium-catalyzed hydroxylation of a 1-cyclobutyl-4-halopyrazole or a 1-cyclobutyl-4-pyrazolylboronic acid. nih.govrsc.org Alternatively, a more direct approach would be the palladium-catalyzed C-H oxygenation of 1-cyclobutylpyrazole. This transformation, while challenging, could be achieved using a suitable directing group and an oxygen source. Research on the palladium-catalyzed ortho-hydroxylation of N-phenylpyrazoles provides a precedent for such a C-H functionalization pathway. nih.gov
Table 2: Representative Conditions for Palladium-Catalyzed N-Arylation/Alkylation of Azoles This table provides examples of Buchwald-Hartwig conditions that could be adapted for the N-cyclobutylation of pyrazole.
| Azole Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| Pyrazole | Aryl Bromide | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | >95 | acsgcipr.org |
| 1-Benzyl-4-bromopyrazole | Pyrrolidine | Ni/photoredox catalyst | - | - | - | researchgate.net |
| 4-Iodo-1H-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | tBuOK | Xylene | 85 | nih.gov |
Copper-Mediated Alkoxylation at the Pyrazol-4-ol Position
Copper-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-oxygen (C-O) bonds, and their application to the pyrazole scaffold allows for the synthesis of 4-alkoxy and 4-aryloxy derivatives. While direct copper-mediated alkoxylation of this compound is not extensively detailed in discrete studies, the principles are well-established through Ullmann-type condensation reactions on related heterocyclic systems. These reactions typically involve the coupling of a pyrazol-4-ol with an alcohol or phenol (B47542) in the presence of a copper catalyst, a suitable ligand, and a base.
The catalytic cycle is believed to involve the formation of a copper(I) alkoxide or phenoxide species, which then undergoes oxidative addition to an activated pyrazole substrate or, more commonly, coordinates with the pyrazol-4-ol. Reductive elimination from the resulting intermediate furnishes the desired ether product and regenerates the active copper(I) catalyst. The choice of ligand, such as phenanthroline or bipyridine derivatives, is often crucial for achieving high yields and preventing side reactions. mdpi.com The conditions for such transformations must be carefully optimized to ensure compatibility with the various functional groups present on the pyrazole and coupling partner. Recent advancements have focused on developing milder reaction conditions and more efficient catalytic systems. mdpi.com
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| CuI | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 80-120 | 60-90 |
| Cu(OAc)₂ | Pyridine (B92270) | K₂CO₃ | DMF | 100-140 | 55-85 |
| Cu₂O | N,N'-Dimethylethylenediamine | K₃PO₄ | Dioxane | 90-110 | 65-95 |
This table represents typical conditions for copper-mediated O-arylation/alkoxylation of hydroxylated heterocycles, applicable to the pyrazol-4-ol scaffold.
Multicomponent Reaction (MCR) Approaches to Functionalized Pyrazoles
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer a highly efficient and atom-economical route to complex molecules like functionalized pyrazoles. nih.govbeilstein-journals.orgmdpi.com These reactions are cornerstones of green chemistry and are well-suited for creating libraries of analogs for drug discovery. nih.govacs.org
A common MCR strategy for synthesizing the pyrazole core involves the condensation of a hydrazine (such as cyclobutylhydrazine), a 1,3-dicarbonyl compound, and potentially other components. rsc.orgnih.gov For instance, a three-component reaction of cyclobutylhydrazine, an ethyl acetoacetate equivalent, and an aldehyde can lead to highly substituted pyrazole systems in a single step. The versatility of MCRs allows for the incorporation of diverse substituents at various positions of the pyrazole ring by simply changing the starting materials. nih.govrsc.org The use of catalysts, such as Lewis acids or organocatalysts, can enhance reaction rates and selectivity. rsc.org
| Component 1 | Component 2 | Component 3 | Catalyst | Key Features |
| Hydrazine Derivative | β-Ketoester | Aldehyde | Yb(PFO)₃ | High efficiency for pyrazole-4-carboxylates. beilstein-journals.org |
| Hydrazine Hydrate | Aldehyde | Malononitrile | Taurine | Green reaction medium (water), forms dihydropyrano[2,3-c] pyrazoles. rsc.org |
| Hydrazine | 1,3-Diketone | --- | Nano-ZnO | Green protocol, excellent yields, short reaction times. nih.gov |
This table illustrates the diversity of multicomponent strategies for pyrazole synthesis.
Derivatization from Pre-formed Pyrazole Scaffolds
An alternative and widely used strategy involves the stepwise modification of a pre-synthesized pyrazole ring. benthamdirect.com This approach allows for precise control over the introduction of specific functionalities at defined positions of the scaffold.
The introduction of the cyclobutyl group at the N1 position of the pyrazole ring is typically achieved through N-alkylation. This reaction involves treating a pyrazole, often with a protecting group at the 4-position (like a benzyl (B1604629) ether), with a cyclobutyl electrophile. Common alkylating agents include cyclobutyl bromide, cyclobutyl iodide, or cyclobutyl tosylate. The reaction is generally performed in the presence of a base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The choice of base and solvent can influence the regioselectivity of the alkylation (N1 vs. N2), although N1 substitution is often favored for pyrazoles.
Representative Reaction: 4-(Benzyloxy)-1H-pyrazole + Cyclobutyl Bromide --(Base, Solvent)--> 1-Cyclobutyl-4-(benzyloxy)-1H-pyrazole
Subsequent deprotection of the hydroxyl group, for example, by hydrogenolysis of the benzyl ether, would yield the target compound, this compound.
The 4-hydroxyl group of the pyrazole is a versatile handle for further derivatization, allowing for the synthesis of a wide range of analogs through reactions such as etherification, esterification, and carbamoylation. benthamdirect.com
Etherification: O-alkylation can be performed under Williamson ether synthesis conditions, where the pyrazol-4-ol is first deprotonated with a base (e.g., NaH) to form the corresponding pyrazolate anion, which then acts as a nucleophile to displace a leaving group from an alkyl halide.
Esterification: Acylation of the hydroxyl group to form esters can be readily achieved by reaction with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to scavenge the acid byproduct.
Thiocyanation/Selenocyanation: The C4 position of pyrazoles can also be functionalized through electrophilic substitution. For instance, methods for direct thiocyanation and selenocyanation of the pyrazole ring at the C4 position have been developed, using reagents like NH₄SCN or KSeCN mediated by an oxidant, which highlights the reactivity of this position for C-S and C-Se bond formation. beilstein-journals.org
Synthesis of Stereoisomers and Enantiomerically Pure Forms of this compound
While this compound itself is an achiral molecule, the synthesis of its substituted analogs can lead to the formation of stereoisomers. Chirality can be introduced by incorporating a stereocenter on the cyclobutyl ring or on a substituent attached elsewhere on the pyrazole scaffold.
The development of asymmetric syntheses to control the stereochemical outcome is a significant area of research. For example, enantioselective catalytic methods can be employed to create chiral building blocks that are then incorporated into the pyrazole structure. Asymmetric copper-catalyzed alkynylation of pyrazole-4,5-diones has been shown to produce chiral tertiary propargylic alcohols bearing a pyrazolone motif with high enantioselectivity. researchgate.net Such strategies could be adapted to generate chiral precursors for more complex analogs of this compound. The separation of enantiomers can also be achieved using classical resolution techniques or chiral chromatography.
Green Chemistry Principles in this compound Synthesis Development
The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and their intermediates. nih.gov In the context of pyrazole synthesis, this translates to the development of methods that minimize waste, avoid hazardous reagents, and reduce energy consumption. acs.orgbenthamdirect.com
Key green approaches applicable to the synthesis of this compound include:
Atom Economy: Multicomponent reactions are inherently atom-economical as they incorporate the majority of atoms from the starting materials into the final product. nih.gov
Use of Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695) is a primary goal. tandfonline.com Some pyrazole syntheses have been successfully performed in aqueous media or under solvent-free conditions. acs.orgtandfonline.com
Catalysis: The use of recyclable catalysts, including solid-supported catalysts or organocatalysts, is preferred over stoichiometric reagents to minimize waste. acs.org
Alternative Energy Sources: Microwave and ultrasonic irradiation are being explored as alternatives to conventional heating to reduce reaction times and energy usage. benthamdirect.com
By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible. tandfonline.com
Comprehensive Spectroscopic and Structural Characterization of 1 Cyclobutyl 1h Pyrazol 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds by mapping the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of 1-cyclobutyl-1H-pyrazol-4-ol is expected to show distinct signals corresponding to the pyrazole (B372694) ring protons, the cyclobutyl ring protons, and the hydroxyl proton. The pyrazole ring protons (H-3 and H-5) would appear as singlets in the aromatic region, with their chemical shifts influenced by the electronic effects of the hydroxyl and cyclobutyl substituents. The cyclobutyl group will exhibit a complex multiplet pattern due to the coupling between its methine and methylene (B1212753) protons. The hydroxyl proton will typically appear as a broad singlet, the position of which is dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| OH | ~4.0-6.0 | br s | N/A |
| H-3 (pyrazole) | ~7.4-7.6 | s | N/A |
| H-5 (pyrazole) | ~7.2-7.4 | s | N/A |
| CH (cyclobutyl) | ~4.5-4.8 | quintet | ~8-9 |
| CH₂ (cyclobutyl, adjacent to CH) | ~2.4-2.6 | m | - |
| CH₂ (cyclobutyl, adjacent to CH) | ~1.8-2.0 | m | - |
| CH₂ (cyclobutyl, remote) | ~1.7-1.9 | m | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Assignment
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected. The chemical shifts of the pyrazole carbons (C-3, C-4, and C-5) are characteristic, with the C-4 carbon bearing the hydroxyl group being significantly shifted downfield. The cyclobutyl carbons will appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-4 (pyrazole, C-OH) | ~145-150 |
| C-5 (pyrazole) | ~130-135 |
| C-3 (pyrazole) | ~125-130 |
| CH (cyclobutyl) | ~55-60 |
| CH₂ (cyclobutyl, adjacent) | ~30-35 |
| CH₂ (cyclobutyl, remote) | ~15-20 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons, confirming the proton assignments within the cyclobutyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton with its directly attached carbon, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the cyclobutyl methine proton (CH) to the pyrazole C-5 and C-3 carbons, and the pyrazole H-3 and H-5 protons to the C-4 carbon, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key expected NOE would be between the cyclobutyl methin proton and the pyrazole H-5 proton, confirming their spatial proximity.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modesnih.gov
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C=C bonds.
A prominent, broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. Sharp peaks corresponding to the C-H stretching of the aromatic pyrazole ring and the aliphatic cyclobutyl ring are expected around 3100-3150 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are predicted to appear in the 1500-1650 cm⁻¹ region. Finally, the C-O stretching vibration of the hydroxyl group should be observable in the 1050-1250 cm⁻¹ range.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (hydroxyl) | 3200-3600 | Strong, Broad |
| C-H stretch (pyrazole) | 3100-3150 | Medium |
| C-H stretch (cyclobutyl) | 2850-3000 | Medium-Strong |
| C=N / C=C stretch (pyrazole ring) | 1500-1650 | Medium-Strong |
| C-O stretch (hydroxyl) | 1050-1250 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The pyrazole ring in this compound constitutes an aromatic system, which is expected to exhibit characteristic UV absorption.
The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is predicted to show a strong absorption band corresponding to a π → π* electronic transition. rsc.org For pyrazole itself, this transition occurs around 210 nm. rsc.org The presence of the hydroxyl and cyclobutyl substituents on the pyrazole ring may cause a slight shift in the absorption maximum (λmax). The hydroxyl group, acting as an auxochrome, could potentially cause a small bathochromic (red) shift.
Table 4: Predicted UV-Vis Absorption Data for this compound
| Electronic Transition | Predicted λmax (nm) | Solvent |
|---|---|---|
| π → π* | ~210-220 | Ethanol/Methanol |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determinationnih.gov
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental formula of a compound. For this compound, with a molecular formula of C₇H₁₀N₂O, the exact mass can be calculated. HRMS analysis, often using electrospray ionization (ESI), would be expected to show a prominent signal for the protonated molecule [M+H]⁺. The high mass accuracy of the technique allows for the experimental mass to be determined to several decimal places, providing strong evidence for the compound's elemental composition.
Table 5: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺ | C₇H₁₀N₂O | 138.07931 |
| [M+H]⁺ | C₇H₁₁N₂O⁺ | 139.08659 |
| [M+Na]⁺ | C₇H₁₀N₂NaO⁺ | 161.06854 |
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing
For pyrazole-containing compounds, X-ray diffraction studies have revealed a variety of crystal packing motifs. The planarity of the pyrazole ring is a common feature, and intermolecular interactions, particularly hydrogen bonds involving the pyrazole nitrogen atoms and other functional groups, play a crucial role in defining the supramolecular architecture. nih.govspast.org The nature and position of substituents on the pyrazole ring significantly influence these interactions and the resulting crystal system, space group, and unit cell dimensions. nih.gov
Without experimental data for this compound, a detailed discussion of its specific solid-state geometry and crystal packing remains speculative. A hypothetical data table for a related pyrazole derivative is presented below to illustrate the type of information typically obtained from such an analysis.
Interactive Data Table: Illustrative Crystallographic Data for a Pyrazole Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 975.4 |
| Z | 4 |
Note: The data in this table is for illustrative purposes only and does not represent the actual crystallographic data for this compound.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., LC-MS, HPLC)
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the purification, separation, and purity assessment of organic compounds. pharmajournal.netnih.gov In the analysis of pyrazole derivatives, Reverse-Phase HPLC (RP-HPLC) is a commonly employed method.
The retention time (Rt) in an HPLC analysis is a characteristic parameter for a compound under a specific set of conditions (e.g., column type, mobile phase composition, flow rate, and temperature) and is used for its identification and quantification. The purity of a sample can be determined by the relative area of the main peak in the chromatogram.
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique provides information not only on the retention time of a compound but also on its mass-to-charge ratio (m/z), which is crucial for confirming its molecular weight and elemental composition. nih.gov
For the analysis of novel pyrazole derivatives, these techniques are vital for confirming the success of a synthesis and for ensuring the purity of the final compound for further studies. pharmajournal.net The specific chromatographic behavior of this compound, including its retention time and mass spectrometric fragmentation pattern, would need to be determined experimentally. An illustrative data table is provided below to show typical parameters obtained from LC-MS and HPLC analyses of a pyrazole derivative.
Interactive Data Table: Illustrative Chromatographic Data for a Pyrazole Derivative
| Technique | Parameter | Value |
| HPLC | Retention Time (min) | 4.7 |
| Purity (%) | >98 | |
| LC-MS | m/z [M+H]⁺ | 139.08 |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
Note: The data in this table is for illustrative purposes only and does not represent the actual chromatographic data for this compound.
Advanced Computational and Theoretical Studies of 1 Cyclobutyl 1h Pyrazol 4 Ol
Quantum Chemical Methods for Electronic Structure and Reactivity
Quantum chemical methods are fundamental to exploring the electronic environment of 1-cyclobutyl-1H-pyrazol-4-ol, offering a detailed picture of its stability, reactivity, and the nature of its chemical bonds.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. For this compound, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are employed to determine the molecule's most stable three-dimensional arrangement, a process known as geometry optimization. researchgate.netnih.gov This calculation yields the equilibrium bond lengths, bond angles, and dihedral angles that correspond to the global minimum on the potential energy surface.
The optimized geometry is crucial as it serves as the foundation for all other computational analyses. Furthermore, DFT calculations provide the total electronic energy of the molecule, which is a key indicator of its thermodynamic stability. For instance, a comparative analysis of the energies of different conformers of the cyclobutyl group can identify the most energetically favorable orientation.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | N1-N2 | 1.35 Å |
| N2-C3 | 1.33 Å | |
| C3-C4 | 1.40 Å | |
| C4-C5 | 1.38 Å | |
| C5-N1 | 1.37 Å | |
| C4-O | 1.36 Å | |
| O-H | 0.97 Å | |
| N1-C(cyclobutyl) | 1.48 Å | |
| Bond Angle | C5-N1-N2 | 112.0° |
| N1-N2-C3 | 106.5° | |
| N2-C3-C4 | 110.0° | |
| C3-C4-C5 | 105.5° | |
| C4-C5-N1 | 106.0° | |
| Dihedral Angle | C5-N1-N2-C3 | 0.0° |
Note: The data in this table is hypothetical and serves as an illustrative example of typical DFT calculation results.
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and kinetic stability of molecules. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity. Conversely, the LUMO indicates the molecule's capacity to accept electrons, reflecting its electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. wikipedia.org A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) ring and the oxygen atom of the hydroxyl group, while the LUMO is likely distributed across the π-system of the pyrazole ring.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap | 5.25 |
Note: The data in this table is hypothetical and is intended to illustrate the typical output of FMO analysis.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored according to the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue signifies areas of electron deficiency (positive potential).
For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole ring, identifying these as the primary sites for electrophilic attack. nih.gov Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), marking it as a likely site for nucleophilic interaction.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule, including intramolecular charge transfer, hyperconjugative interactions, and the hybridization of atomic orbitals. This method localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals.
In Silico Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, aiding in the interpretation of experimental data and the structural elucidation of molecules.
The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a highly effective approach for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comnih.gov This computational technique calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
By performing GIAO-DFT calculations on the optimized geometry of this compound, it is possible to generate a theoretical NMR spectrum. nrel.govchemrxiv.org Comparing these predicted chemical shifts with experimental data can confirm the proposed structure and aid in the assignment of complex spectra. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. mdpi.com
Table 3: Hypothetical Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
| C3-H | 7.55 | 7.52 | - | - |
| C5-H | 7.30 | 7.28 | - | - |
| O-H | 5.40 | 5.35 | - | - |
| N-CH (cyclobutyl) | 4.50 | 4.48 | - | - |
| C3 | - | - | 135.2 | 135.0 |
| C4 | - | - | 140.5 | 140.3 |
| C5 | - | - | 128.9 | 128.7 |
| N-CH (cyclobutyl) | - | - | 60.1 | 59.9 |
Note: The data in this table is hypothetical, illustrating the expected close correlation between GIAO-DFT predicted and experimentally observed NMR chemical shifts.
Theoretical IR and Raman Spectroscopy Simulation
Theoretical simulations of infrared (IR) and Raman spectra provide a powerful, non-destructive method for investigating the vibrational modes of a molecule. For this compound, these simulations are typically performed using Density Functional Theory (DFT) calculations. By employing a suitable level of theory, such as the B3LYP functional with a 6-311++G(d,p) basis set, it is possible to predict the vibrational frequencies and intensities of the molecule's normal modes.
These calculations begin with the geometric optimization of the molecule to find its lowest energy conformation. Following optimization, a frequency calculation is performed, which yields the harmonic vibrational frequencies. The resulting data can be used to generate a theoretical spectrum that can be compared with experimental data to confirm the molecular structure and assign specific spectral bands to the vibrations of functional groups. For instance, DFT calculations on related 4-halogenated-1H-pyrazoles have been used to compare and explain experimental spectroscopic data. mdpi.com
Key vibrational modes for this compound include the O-H stretch of the hydroxyl group, N-H and C-H stretches within the pyrazole ring, and the various C-H and C-C stretching and bending modes of the cyclobutyl moiety. The theoretical spectra help in understanding how the coupling of the cyclobutyl ring to the pyrazole core influences the vibrational characteristics of both structures.
Table 1: Predicted Major Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|---|
| ν(O-H) | Hydroxyl | ~3650 | O-H stretching |
| ν(N-H) | Pyrazole Ring | ~3450 | N-H stretching |
| ν(C-H) | Pyrazole Ring | ~3100-3150 | Aromatic C-H stretching |
| ν(C-H) | Cyclobutyl Ring | ~2850-2950 | Aliphatic C-H stretching |
| ν(C=N) | Pyrazole Ring | ~1550 | C=N stretching |
| ν(C=C) | Pyrazole Ring | ~1480 | C=C stretching |
| δ(C-H) | Cyclobutyl Ring | ~1450 | C-H scissoring and bending |
| ν(C-N) | Pyrazole Ring | ~1350 | C-N stretching |
| ν(C-O) | Hydroxyl | ~1250 | C-O stretching |
Note: The data in this table is hypothetical and based on characteristic frequencies for the respective functional groups derived from computational chemistry principles.
Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Absorption and Emission Properties
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption and emission spectra of molecules. This approach calculates the excitation energies and oscillator strengths of electronic transitions between molecular orbitals. For this compound, TD-DFT can elucidate how the molecular structure influences its interaction with ultraviolet and visible light.
The simulation involves calculating the electronic transitions from occupied molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to unoccupied molecular orbitals (like the Lowest Unoccupied Molecular Orbital, LUMO). The results can predict the maximum absorption wavelength (λmax), which corresponds to the energy required for the most probable electronic transition. DFT and UV-Vis spectroscopy have been combined to characterize various pyrazole derivatives. researchgate.net The nature of these transitions, such as n→π* or π→π*, can be identified by analyzing the contributing molecular orbitals.
These theoretical predictions are invaluable for understanding the photophysical properties of the molecule and for designing derivatives with specific optical characteristics. The solvent environment can also be included in these calculations using models like the Polarizable Continuum Model (PCM) to simulate more realistic conditions.
Table 2: Predicted UV-Vis Absorption Properties of this compound in Methanol (TD-DFT/B3LYP/6-31G(d))
| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S₀ → S₁ | 4.98 | 249 | 0.15 | HOMO → LUMO (π→π*) |
| S₀ → S₂ | 5.52 | 225 | 0.08 | HOMO-1 → LUMO (π→π*) |
Note: The data in this table is hypothetical, generated to illustrate typical TD-DFT output for a molecule of this class.
Conformational Analysis and Potential Energy Surface Mapping of the Cyclobutyl Moiety
A PES scan involves systematically changing specific geometric parameters, such as the puckering angle of the cyclobutyl ring and the torsion angle around the N-C bond connecting the ring to the pyrazole, and calculating the relative energy at each point. This process identifies the global and local energy minima, which correspond to the most stable conformers, as well as the transition states that represent the energy barriers between them. Such studies are crucial in fields like drug design where molecular shape is critical. organic-chemistry.org
For this compound, the analysis would reveal the preferred puckering angle of the cyclobutyl ring and its orientation relative to the planar pyrazole system. This orientation can influence intermolecular interactions, such as crystal packing or binding to a biological target.
Table 3: Hypothetical Conformational States of the Cyclobutyl Moiety
| Conformer | Cyclobutyl Puckering Angle (°) | N1-C5-C6-C7 Torsion Angle (°) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|---|
| Equatorial-like | 30 | 180 | 0.00 | 75 |
| Axial-like | 30 | 0 | 1.5 | 25 |
Note: This table presents illustrative data based on the known conformational behavior of cyclobutyl rings. N1 is the pyrazole nitrogen, and C5, C6, C7 are carbons of the cyclobutyl ring.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. For this compound, MD simulations provide detailed insight into its dynamic behavior, conformational changes, and interactions with its environment, particularly with solvent molecules. Such simulations have been effectively used to study the stability and interaction characteristics of other pyrazole derivatives. researchgate.netnih.gov
In a typical MD simulation, the molecule is placed in a periodic box filled with explicit solvent molecules (e.g., water). The forces on each atom are calculated using a force field, and Newton's equations of motion are integrated to simulate the system's evolution over nanoseconds or longer.
From these simulations, various properties can be analyzed, including:
Solvation Structure: The arrangement of water molecules around the hydroxyl group and the nitrogen atoms of the pyrazole ring can be characterized by calculating radial distribution functions.
Hydrogen Bonding: The dynamics of hydrogen bond formation and breakage between the molecule and solvent can be monitored.
Conformational Dynamics: The puckering motion of the cyclobutyl ring and its rotation relative to the pyrazole core can be observed over time.
Table 4: Typical Setup for an MD Simulation of this compound
| Parameter | Value/Description | Purpose |
|---|---|---|
| System | 1 molecule of this compound in a 30Å x 30Å x 30Å box of water | To simulate the molecule in an aqueous environment. |
| Force Field | AMBER, CHARMM, or GROMOS | To define the potential energy and forces between atoms. |
| Ensemble | NPT (Isothermal-isobaric) | To maintain constant temperature (e.g., 298 K) and pressure (e.g., 1 bar). |
| Simulation Time | 100 ns | To allow for sufficient sampling of conformational space. |
| Time Step | 2 fs | The interval for integrating the equations of motion. |
QSAR (Quantitative Structure-Activity Relationship) Studies on this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. ej-chem.org For derivatives of this compound, QSAR can be employed to predict the activity of new, unsynthesized analogs and to guide the design of more potent molecules. Pyrazole derivatives have been the subject of numerous QSAR studies to develop models for activities such as EGFR inhibition. nih.govresearchgate.net
The QSAR process involves several key steps:
Data Set: A series of this compound derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is required.
Descriptor Calculation: A large number of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule in the series.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation relating a subset of descriptors to the biological activity.
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation techniques.
A well-validated QSAR model can provide insights into the structural features that are crucial for the desired activity. For example, a model might indicate that increasing hydrophobicity in one part of the molecule while adding a hydrogen bond donor in another could enhance potency.
Table 5: Example of a Hypothetical 2D-QSAR Model for Anticancer Activity
| Statistical Parameter | Value | Description |
|---|---|---|
| Equation | pIC₅₀ = 0.5 * SLogP - 0.2 * TPSA + 1.5 * NumHDonors + 3.1 | A mathematical model correlating descriptors to activity. |
| r² (Correlation Coefficient) | 0.85 | Goodness of fit for the training set. |
| q² (Cross-validated r²) | 0.72 | A measure of the model's internal predictive ability. |
Note: This table represents a hypothetical QSAR model to illustrate the concepts and parameters involved.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Chemical Reactivity, Functionalization, and Derivatization of 1 Cyclobutyl 1h Pyrazol 4 Ol
Reactions Involving the Pyrazol-4-ol Hydroxyl Group
The hydroxyl group is a versatile functional handle for introducing a wide range of molecular diversity to the 1-cyclobutyl-1H-pyrazol-4-ol scaffold.
The hydroxyl group of this compound can readily undergo etherification and esterification reactions to yield the corresponding ethers and esters. These reactions are fundamental in medicinal chemistry for modifying a compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability.
Etherification: The formation of ethers can be achieved under standard Williamson ether synthesis conditions, where the hydroxyl group is first deprotonated with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.
Esterification: Esters can be prepared by reacting this compound with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) in the presence of a catalyst.
| Reaction Type | Reagents | Product |
| Etherification | Alkyl halide, Base | 4-Alkoxy-1-cyclobutyl-1H-pyrazole |
| Esterification | Carboxylic acid/derivative, Catalyst | 1-cyclobutyl-1H-pyrazol-4-yl ester |
The pyrazole (B372694) ring is generally stable to mild oxidizing and reducing agents. However, the hydroxyl group at the C4 position can potentially be oxidized. The specific outcomes of oxidation and reduction reactions would depend on the reagents and conditions employed. While specific studies on the oxidation and reduction of this compound are not prevalent, the general behavior of phenols and other hydroxy-heterocycles can be considered.
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of C-O bonds. youtube.com In the context of this compound, the hydroxyl group could potentially participate in Buchwald-Hartwig-type amination or other coupling reactions, although C-N and C-C couplings are more commonly reported for pyrazoles. nih.gov These reactions typically involve the coupling of an alcohol with an aryl or vinyl halide in the presence of a palladium catalyst and a suitable ligand. youtube.com
Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring System
The pyrazole ring is an electron-rich aromatic system, making it prone to electrophilic substitution reactions. The position of substitution is directed by the existing substituents on the ring. For this compound, the primary site for electrophilic attack is expected to be the C4 position, which is already substituted with a hydroxyl group. Therefore, substitution at other positions would be influenced by the directing effects of both the N1-cyclobutyl group and the C4-hydroxyl group.
Halogenation of pyrazoles typically occurs at the C4 position. researchgate.net Since this position is already occupied in this compound, halogenation would likely occur at other available positions on the pyrazole ring, if at all. The reaction conditions, such as the choice of halogenating agent (e.g., N-halosuccinimides), can influence the outcome. researchgate.net
| Reaction | Reagent | Potential Product |
| Bromination | N-Bromosuccinimide (NBS) | Bromo-1-cyclobutyl-1H-pyrazol-4-ol |
| Chlorination | N-Chlorosuccinimide (NCS) | Chloro-1-cyclobutyl-1H-pyrazol-4-ol |
| Iodination | N-Iodosuccinimide (NIS) | Iodo-1-cyclobutyl-1H-pyrazol-4-ol |
Nitration and sulfonation are classic electrophilic aromatic substitution reactions. masterorganicchemistry.comlibretexts.org Aromatic compounds are nitrated using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. masterorganicchemistry.comlibretexts.org Sulfonation is typically carried out using fuming sulfuric acid, which contains sulfur trioxide (SO3). libretexts.orgyoutube.com For this compound, these reactions would introduce a nitro (-NO2) or a sulfonic acid (-SO3H) group onto the pyrazole ring. The position of substitution would be determined by the directing effects of the existing groups.
Direct Arylation and Alkylation
The pyrazole ring is a well-established substrate for direct C-H functionalization, a powerful tool that avoids the pre-functionalization often required in traditional cross-coupling reactions. For this compound, the primary sites for such reactions are the C3 and C5 positions. The C4 position is occupied by a hydroxyl group, which, being an electron-donating group, is expected to activate the ring towards electrophilic substitution and direct incoming groups to the C5 and C3 positions.
Direct Arylation: Palladium-catalyzed direct arylation is a premier method for forging carbon-carbon bonds on heterocyclic systems. In the case of pyrazoles with available C4 and C5 positions, mixtures of products are common. However, the 4-hydroxy substituent in this compound is anticipated to direct arylation preferentially to the C5 position due to electronic effects. The reaction typically involves a palladium catalyst, a suitable ligand, a base, and an aryl halide. While specific studies on this compound are not prevalent, conditions developed for other substituted pyrazoles provide a strong basis for expected reactivity. For instance, palladium acetate in combination with a phosphine-free system and a base like potassium acetate in a polar aprotic solvent is often effective academie-sciences.frrsc.org.
A significant challenge in pyrazole arylation is controlling regioselectivity. In cases where the C5 position is blocked, arylation can be directed to other positions. For example, the use of a temporary chloro group at the C5 position has been shown to effectively direct palladium-catalyzed arylation to the C4 position nih.gov.
Below is a table summarizing typical conditions for the direct C5-arylation of N-substituted pyrazoles, which could be adapted for this compound.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Arylating Agent | Typical Yield (%) |
| Pd(OAc)₂ (1-5) | None | KOAc | DMA | 150 | Aryl Bromides | 70-90 |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene | 110 | Aryl Iodides | 65-85 |
| Co(hfacac)₂ (20) | None | PivOH | HFIP | 100 | Arylboronic Acids | 50-80 |
Direct Alkylation: While N-alkylation is the most common alkylation reaction for pyrazoles, the nitrogen in this compound is already substituted. Therefore, focus shifts to C-alkylation. Palladium-catalyzed allylic C-H alkylation represents a modern approach to introduce alkyl groups without pre-functionalization. This method utilizes an alkene, a palladium catalyst, and an oxidant. The reaction proceeds via the activation of an allylic C-H bond, followed by nucleophilic attack from the electron-rich pyrazole ring. Given the electronic nature of the 4-hydroxypyrazole, the C5 position would be the most likely site of alkylation.
Acid-catalyzed methods using electrophiles like trichloroacetimidates have also been developed for the N-alkylation of pyrazoles, highlighting the nucleophilic character of the pyrazole ring system semanticscholar.org.
Transformations and Ring Chemistry of the Cyclobutyl Substituent
The cyclobutyl group, characterized by significant ring strain (approximately 26 kcal/mol), is not merely a passive substituent. This inherent strain energy can be harnessed as a driving force for a variety of unique chemical transformations that are not accessible to unstrained alkyl groups.
Ring-Opening Reactions
The release of ring strain can drive the cleavage of the C-C bonds within the cyclobutyl ring under thermal, photochemical, or catalytic conditions researchgate.net. Such reactions provide a synthetic route to linear alkyl chains appended to the pyrazole nucleus.
Photochemical Ring-Opening: Irradiation with UV light can induce the ring-opening of cyclobutanes. Photoredox catalysis, in particular, has emerged as a powerful method. This approach can generate a cyclobutylcarbinyl radical, which can undergo strain-releasing C-C bond cleavage to form a γ,δ-unsaturated linear chain rsc.org. For this compound, this would result in a 1-(but-3-en-1-yl)-1H-pyrazol-4-ol derivative.
Thermal and Catalytic Ring-Opening: Thermolysis can also effect cyclobutane (B1203170) ring-opening, often proceeding through diradical intermediates. Transition metal-catalyzed pathways, involving oxidative addition of a C-C bond to a metal center, represent another strategy. These methods typically require specific activating groups on the cyclobutane ring, but the principle remains applicable researchgate.net.
| Reaction Type | Conditions | Expected Product from this compound |
| Photochemical | Visible light, photoredox catalyst | 1-(but-3-en-1-yl)-1H-pyrazol-4-ol |
| Thermal | High temperature (e.g., >400 °C, FVP) | 1-(but-3-en-1-yl)-1H-pyrazol-4-ol |
| Metal-Catalyzed | Rh(I) or Ni(0) catalyst | 1-(but-3-en-1-yl)-1H-pyrazol-4-ol |
Stereoselective Functionalization of the Cyclobutyl Ring
Directing the functionalization of specific C-H bonds on the cyclobutyl ring in a stereoselective manner is a significant challenge in modern synthetic chemistry. Success in this area allows for the precise installation of substituents, creating complex, three-dimensional structures.
Recent advances have demonstrated that palladium catalysis, guided by directing groups, can achieve enantioselective C-H arylation and vinylation of cyclobutane derivatives. In studies on cyclobutyl carboxylic amides, chiral mono-N-protected aminomethyl oxazoline (MPAO) ligands were instrumental in achieving high enantioselectivity for the functionalization of C-H bonds at the β- and γ-positions of the ring acs.org.
For this compound, the pyrazole moiety itself could potentially act as a directing group, facilitating the chelation of a transition metal catalyst and directing functionalization to the C-H bonds on the cyclobutyl ring, particularly at the C2 and C6 positions. Alternatively, rhodium(II) catalysts have been shown to selectively functionalize arylcyclobutanes at either the distal C3 position or the proximal C1 position, with the outcome controlled by the steric and electronic properties of the catalyst's ligands nih.gov. This approach could allow for the regioselective and stereoselective introduction of functional groups onto the cyclobutyl ring of the target molecule. A sequential C-H functionalization strategy could even be used to construct multiple contiguous chiral centers on the cyclobutane ring acs.org.
Rearrangement Reactions Involving the Cyclobutyl Group
The strained nature of the cyclobutyl ring makes it susceptible to rearrangement reactions, especially when a reactive intermediate such as a carbocation is formed on or adjacent to the ring.
The most prominent of these is the cyclopropylcarbinyl-cyclobutyl-homoallylic rearrangement . This process involves the rapid equilibration of these three isomeric carbocations through a non-classical, bridged "bicyclobutonium" ion intermediate researchgate.netacs.org. If a carbocation were generated on the carbon atom of the cyclobutyl ring attached to the pyrazole nitrogen, this rearrangement cascade would be expected to occur. This could be initiated, for example, by the treatment of a corresponding alcohol with a strong acid or by the solvolysis of a suitable leaving group.
The outcome of the reaction would be a mixture of products:
Cyclobutyl derivative: The original, unrearranged product (after trapping of the cation).
Cyclopropylcarbinyl derivative: A ring-contracted product, such as 1-(cyclopropylmethyl)-1H-pyrazol-4-ol.
Homoallylic derivative: A ring-opened product, such as 1-(but-3-en-1-yl)-1H-pyrazol-4-ol researchgate.net.
The ratio of these products is highly dependent on the reaction conditions and the stability of the respective cationic intermediates beilstein-journals.org. This rearrangement provides a powerful synthetic pathway to convert a single cyclobutyl precursor into a variety of structurally distinct pyrazole derivatives.
Mechanistic Investigations and Structure Function Correlations for 1 Cyclobutyl 1h Pyrazol 4 Ol Derivatives
Mechanistic Pathways of Enzyme Inhibition
Investigations into the precise mechanisms by which 1-cyclobutyl-1H-pyrazol-4-ol derivatives inhibit specific enzymes are not documented in available research. The following subsections detail the areas where information was sought but not found for this particular compound.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Mechanism
There is no specific research detailing the mechanism of DPP-IV inhibition by this compound. The scientific community has explored other pyrazole-containing compounds, such as thiosemicarbazones with a pyrazole (B372694) scaffold, identifying key interactions within the DPP-IV active site. nih.govresearchgate.net However, these findings cannot be directly extrapolated to the cyclobutyl derivative . The general mechanism of DPP-IV inhibitors involves preventing the inactivation of incretin (B1656795) hormones like GLP-1, which helps regulate blood glucose levels. nih.gov
Janus Kinase (JAK) Family Inhibition Pathways (e.g., JAK1, JAK2)
While a patent exists for cyclobutane (B1203170) derivatives as JAK inhibitors, the examples provided feature a more complex heterocyclic system attached to the cyclobutyl group, not the specific this compound structure. google.com The JAK-STAT signaling pathway is a critical target in immunology and oncology, and its inhibition can modulate immune responses. nih.govnih.govpreprints.org The pathway involves cytokines binding to receptors, activating associated JAKs, which then phosphorylate STAT proteins to regulate gene transcription. nih.govpreprints.org Without specific studies, the pathway inhibition by this compound remains uncharacterized.
Cyclooxygenase (COX) Isozyme Selective Inhibition
No literature was found that investigates the selective inhibition of COX isozymes by this compound. Research on other pyrazole derivatives has demonstrated selective inhibition of COX-2, an enzyme implicated in inflammation and pain. nih.govnih.gov These studies often highlight how specific substitutions on the pyrazole ring contribute to selectivity, but data for a cyclobutyl substitution is absent. biointerfaceresearch.com
Alkaline Phosphatase and Nucleotide Pyrophosphatase/Phosphodiesterase Modulation
The modulatory effects of this compound on alkaline phosphatase (ALP) and nucleotide pyrophosphatase/phosphodiesterase (NPP) have not been reported. Studies on different pyrazole-based structures, such as pyrazolo-oxothiazolidines, have shown potent inhibitory activity against ALP, but these compounds are structurally distinct from this compound. nih.gov
Ligand-Receptor Interactions Through Molecular Docking and Dynamics
Computational studies, including molecular docking and dynamics, are crucial for predicting how a ligand interacts with its protein target. Such studies for this compound with the specified protein targets are not available.
Computational Assessment of Binding Affinities and Energetics
Computational methods are instrumental in elucidating the binding affinities and energetic profiles of this compound derivatives. Techniques such as molecular docking and density functional theory (DFT) provide valuable insights into the interactions between these ligands and their biological targets. researchgate.neteurasianjournals.com Molecular docking simulations, for instance, can predict the preferred binding poses of these derivatives within the active site of a protein, while also estimating the binding energy. nih.gov
DFT calculations are employed to understand the electronic structure and reactivity of the molecules. researchgate.net These quantum chemical computations help in determining various molecular properties that influence binding, such as electrostatic potential and frontier molecular orbital energies (HOMO and LUMO). researchgate.netresearchgate.net The energy gap between HOMO and LUMO is a crucial parameter for assessing the chemical reactivity and stability of the molecule. researchgate.net
Binding free energy calculations, often performed using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), offer a more quantitative prediction of the binding affinity. nih.govwustl.edu These calculations consider various components of the binding energy, including van der Waals interactions, electrostatic interactions, and solvation energies.
Table 1: Illustrative Binding Energies of Pyrazole Derivatives from Computational Studies
| Pyrazole Derivative | Target Protein | Computational Method | Predicted Binding Energy (kcal/mol) |
| Pyz-1 | α-amylase | Molecular Docking | -6.7 |
| Pyz-2 | α-amylase | Molecular Docking | -5.6 |
| Generic Pyrazole A | Kinase B | MM/GBSA | -9.8 |
| Generic Pyrazole C | Receptor D | Free Energy Perturbation | -11.2 |
Note: This table presents hypothetical data based on published values for various pyrazole derivatives to illustrate the range of binding energies observed in computational studies. nih.gov
Influence of Substituent Effects on Chemical Reactivity and Biological Activity (SAR)
The chemical reactivity and biological activity of pyrazole derivatives are significantly influenced by the nature and position of substituents on the pyrazole core. rsc.org Structure-activity relationship (SAR) studies are crucial for understanding how these modifications impact the molecule's properties and for designing more potent and selective compounds.
Impact of N1-Cyclobutyl Substitution on Pyrazole Core Reactivity
The substituent at the N1 position of the pyrazole ring plays a critical role in modulating the electronic properties and reactivity of the entire molecule. nih.gov An N1-cyclobutyl group, being an alkyl substituent, is generally considered to be electron-donating through an inductive effect. nih.gov This electron-donating nature can increase the electron density of the pyrazole ring, potentially influencing its reactivity towards electrophiles and its ability to participate in various chemical reactions. encyclopedia.pubmdpi.com
Role of the C4-Hydroxyl Group in Interaction Specificity
The hydroxyl group at the C4 position of the pyrazole ring is a key functional group that can significantly contribute to the binding affinity and specificity of this compound derivatives. nih.gov The C4-hydroxyl group can act as both a hydrogen bond donor and a hydrogen bond acceptor, allowing it to form specific interactions with amino acid residues in the binding site of a protein. nih.govresearchgate.netnih.gov
In the context of SAR, the introduction or removal of the C4-hydroxyl group can lead to dramatic changes in biological activity. For instance, if the hydroxyl group is involved in a crucial hydrogen bond with the target protein, its removal would likely result in a significant loss of potency. Conversely, the introduction of a hydroxyl group at a strategic position could enhance binding affinity and lead to a more active compound. researchgate.net
Table 2: General Structure-Activity Relationships of Substituted Pyrazoles
| Substituent Position | Type of Substituent | General Effect on Activity | Rationale |
| N1 | Alkyl (e.g., Cyclobutyl) | Can modulate potency and selectivity | Influences electronic properties and steric interactions within the binding site. nih.govnih.gov |
| C4 | Hydroxyl (-OH) | Often enhances binding affinity and specificity | Acts as a hydrogen bond donor and acceptor, forming key interactions with the target. nih.govnih.govresearchgate.net |
| C3/C5 | Aromatic Rings | Can increase potency | Participate in π-π stacking and hydrophobic interactions. |
| C4 | Electron-withdrawing group | Can alter reactivity and binding | Modifies the electron density of the pyrazole ring. encyclopedia.pub |
Photophysical Behavior and Structure-Luminescence Relationship of this compound Derivatives
While the pyrazole nucleus itself is not inherently fluorescent, appropriate substitution can lead to derivatives with interesting photophysical properties, including fluorescence. rsc.orgnih.gov The photophysical behavior of these compounds is intimately linked to their molecular structure, and understanding the structure-luminescence relationship is key to designing novel fluorescent probes and materials. nih.govmdpi.com
The absorption and emission properties of pyrazole derivatives are largely dictated by the nature of the substituents and their position on the pyrazole ring. nih.gov The introduction of chromophoric and auxochromic groups can lead to compounds that absorb and emit light in the visible region of the electromagnetic spectrum. sryahwapublications.com
For this compound derivatives, the N1-cyclobutyl group is not expected to significantly contribute to the photophysical properties as it is a saturated alkyl group. The key determinants of the photophysical behavior would be the pyrazole core itself and the C4-hydroxyl group, along with any other substituents that may be present on the ring. The C4-hydroxyl group, being an electron-donating group, can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which often plays a crucial role in the fluorescence of organic compounds. nih.gov
The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, is highly sensitive to the molecular structure and the surrounding environment. rsc.orgnih.gov Factors such as the rigidity of the molecule, the presence of heavy atoms, and the nature of the solvent can all affect the quantum yield. sryahwapublications.com
Table 3: Illustrative Photophysical Data for Substituted Pyrazole Derivatives
| Pyrazole Derivative | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| Pyrazoline derivative 14 | 355 | 449 | 0.62 |
| Pyrazolo[4,3-b]pyridine 62 | 336 | 440 | 0.35 |
| BODIPY-pyrazoline 4 | 499 | 511 | 0.30 |
| Generic Pyrazole D | 380 | 480 | 0.55 |
Note: This table presents data for various fluorescent pyrazole derivatives from the literature to illustrate the range of photophysical properties observed. rsc.orgnih.gov
The relationship between the structure and luminescence of pyrazole derivatives is a complex interplay of electronic and steric factors. Computational studies, such as time-dependent DFT (TD-DFT), can be used to predict the excitation energies and emission wavelengths of these compounds, providing valuable insights into their photophysical behavior. researchgate.netacademindex.com
Emerging Research Applications and Future Directions for 1 Cyclobutyl 1h Pyrazol 4 Ol in Advanced Chemical Science
Role as a Privileged Chemical Building Block in Complex Molecule Synthesis
The structure of 1-cyclobutyl-1H-pyrazol-4-ol makes it a valuable building block for the synthesis of more complex molecules. 1clickchemistry.com The pyrazole (B372694) core is a versatile scaffold found in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. mdpi.com The cyclobutyl group at the N1 position introduces a degree of conformational flexibility and lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a final drug candidate. The hydroxyl group at the C4 position provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of intricate molecular architectures.
The utility of pyrazole derivatives in multicomponent reactions (MCRs) further underscores their role as privileged building blocks. mdpi.com MCRs are powerful tools for generating molecular diversity in an efficient manner, and pyrazole-based starting materials are frequently employed in the synthesis of complex heterocyclic systems. mdpi.com For instance, pyrazole-4-carbaldehydes, which can be synthesized from pyrazol-4-ols, are key components in the synthesis of fused pyran-pyrazole derivatives and pyrazolo[3,4-d]pyrimidin-4-ol derivatives with potential biological activities. mdpi.com This highlights the potential of this compound to be converted into various intermediates for use in combinatorial chemistry and drug discovery programs.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Product Class |
|---|---|---|
| Oxidation | Mild oxidizing agents (e.g., PCC, DMP) | 1-cyclobutyl-1H-pyrazol-4-one |
| Etherification | Alkyl halides, base (e.g., NaH) | 4-alkoxy-1-cyclobutyl-1H-pyrazoles |
| Esterification | Acyl chlorides, acid anhydrides | 1-cyclobutyl-1H-pyrazol-4-yl esters |
Rational Design of Ligands in Organometallic and Coordination Chemistry
Pyrazoles and their derivatives are well-established ligands in organometallic and coordination chemistry due to the presence of a pyridine-like nitrogen atom (N2) that can readily coordinate to metal centers. researchgate.netresearchgate.net The pyrazolate anion, formed by deprotonation of the N1-H in unsubstituted pyrazoles, is a particularly effective bridging ligand, capable of forming polynuclear metal complexes. uninsubria.it In this compound, the N1 position is substituted, precluding the formation of simple pyrazolate bridges. However, the N2 atom remains a potent coordination site.
The rational design of ligands based on the this compound scaffold can lead to complexes with tailored electronic and steric properties. The cyclobutyl group can influence the solubility and crystal packing of the resulting metal complexes. The hydroxyl group at the C4 position offers several possibilities for ligand design:
It can act as a secondary coordination site, leading to the formation of chelate rings with metal ions.
It can be functionalized to introduce other donor atoms (e.g., O, S, P), creating polydentate ligands. researchgate.net
It can participate in hydrogen bonding, influencing the supramolecular assembly of coordination complexes. nih.gov
The development of pyrazole-based phosphine (B1218219) ligands, for example, has led to significant advancements in catalysis. researchgate.net By analogy, functionalization of the hydroxyl group of this compound could lead to novel ligand architectures for applications in catalysis, sensing, and molecular magnetism. bohrium.com
Table 2: Potential Coordination Modes of this compound Derivatives
| Ligand Type | Coordination Site(s) | Potential Metal Ions |
|---|---|---|
| Monodentate | N2 | Transition metals (e.g., Cu, Pd, Pt) |
| Bidentate (Chelating) | N2 and O (from OH) | Lanthanides, transition metals |
Integration into Functional Materials for Advanced Technological Applications
The unique electronic and structural properties of the pyrazole ring make it an attractive component for the design of functional organic materials. chim.it Pyrazole derivatives have found applications in dyes, fluorescent probes, and agrochemicals. globalresearchonline.net The integration of this compound into larger molecular systems could lead to materials with novel optical, electronic, or thermal properties.
The hydroxyl group can be used as an anchoring point to incorporate the pyrazole unit into polymer backbones or onto the surface of nanomaterials. The inherent polarity and hydrogen-bonding capability of the molecule could be exploited in the design of liquid crystals or organic ferroelectrics. Furthermore, metal complexes derived from this compound-based ligands could exhibit interesting photoluminescent or magnetic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or as molecular magnets. bohrium.com
Development of Novel Methodologies for its Preparation and Derivatization
The synthesis of the pyrazole core is a well-developed area of organic chemistry. The most common methods include the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative (Paal-Knorr synthesis) and the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. nih.govnih.gov For the specific synthesis of this compound, a plausible route would involve the reaction of cyclobutylhydrazine (B1320886) with a suitable three-carbon building block containing the necessary functionality to install the 4-hydroxyl group.
The derivatization of the this compound scaffold is key to unlocking its full potential. The hydroxyl group is a prime site for modification, allowing for the introduction of a wide array of functional groups through standard organic transformations. orientjchem.org Furthermore, electrophilic substitution reactions, such as nitration or halogenation, are expected to occur at the C4 position if the hydroxyl group is protected or converted to a less activating group. globalresearchonline.net The Vilsmeier-Haack reaction, for instance, could be used to introduce a formyl group at the 4-position, creating a versatile intermediate for further synthesis. mdpi.com
Table 3: Selected Synthetic Methods for Pyrazole Derivatives
| Method | Key Reactants | Regioselectivity |
|---|---|---|
| Paal-Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Can be an issue with unsymmetrical dicarbonyls. nih.gov |
| 1,3-Dipolar Cycloaddition | Diazo compound, Alkyne | Often provides good control of regioselectivity. nih.gov |
Application in Chemical Biology Probes and Mechanistic Studies
Chemical probes are small molecules used to study and manipulate biological systems. pitt.edunih.gov The pyrazole scaffold is present in many biologically active molecules, and its derivatives are often explored as potential therapeutic agents and chemical probes. nih.gov The specific structure of this compound offers features that could be beneficial in the design of such probes.
The cyclobutyl group can be used to tune the molecule's interaction with the hydrophobic pockets of proteins. The hydroxyl group provides a point for the attachment of reporter groups, such as fluorescent dyes or affinity tags, without significantly altering the core structure's binding properties. By developing derivatives of this compound, it may be possible to create potent and selective inhibitors for various enzymes or receptors. nih.gov These probes could then be used to elucidate the role of these proteins in disease pathways and to validate them as potential drug targets. For example, pyrazole derivatives have been investigated as inhibitors of ferroptosis, a form of regulated cell death, highlighting their potential in mechanistic studies of complex biological processes. researchgate.net
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1-cyclobutyl-1H-pyrazol-4-ol, and how is structural purity validated?
- Methodological Answer : Synthesis typically involves cyclocondensation of cyclobutyl hydrazines with β-keto esters or analogous carbonyl derivatives. For example, cyclocondensation of ethyl acetoacetate with cyclobutyl hydrazine derivatives under reflux in ethanol yields pyrazole intermediates, followed by hydrolysis to the carboxylic acid and subsequent reduction or functionalization . Critical validation steps include:
Q. How is single-crystal X-ray diffraction applied to resolve the molecular geometry of this compound derivatives?
- Methodological Answer : Crystals grown via slow evaporation (e.g., ethanol/water mixtures) are analyzed using Mo/Kα radiation (λ = 0.71073 Å) at 100–150 K. SHELXL refines positional and anisotropic displacement parameters, with hydrogen atoms placed geometrically (riding model). Key metrics include:
- Dihedral Angles : Between pyrazole and cyclobutyl rings (e.g., 8–18° deviations indicate conjugation ).
- Hydrogen Bonding : Weak C–H⋯O/N interactions stabilize crystal packing .
Validation via PLATON or ADDSYM ensures absence of twinning or solvent voids .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis due to potential irritant vapors (e.g., cyclobutylamine intermediates).
- Storage : In airtight containers under nitrogen at –20°C to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling optimize hydrogen-bonding networks in this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts intermolecular interactions. Key steps:
- Geometry Optimization : Minimize energy using Gaussian08.
- AIM (Atoms in Molecules) Analysis : Identify bond critical points for C–H⋯O bonds (ρ ≈ 0.02–0.05 a.u.) .
- Graph Set Analysis : Classify motifs (e.g., for dimeric chains) .
Compare with experimental XRD data to validate electrostatic potential maps.
Q. What strategies resolve contradictions between experimental crystallographic data and computational predictions for pyrazole derivatives?
- Methodological Answer :
- Multi-Refinement Checks : Use independent software (SHELXL vs. OLEX2) to verify bond lengths/angles (e.g., C–N: 1.33–1.37 Å ).
- Torsional Angle Analysis : Compare DFT-predicted vs. observed cyclobutyl ring puckering (e.g., envelope vs. twist conformers).
- Hirshfeld Surfaces : Quantify close contacts (e.g., >95% H⋯H interactions indicate van der Waals dominance) .
Q. How do substituents on the pyrazole ring influence intermolecular interactions and crystal packing?
- Methodological Answer : Systematic variation (e.g., –OH vs. –COOH at C4) alters hydrogen-bond donor capacity. Case studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
